3-Methyl-2-(1-pyrrolidinyl)butyric Acid
Description
Contextualizing 3-Methyl-2-(1-pyrrolidinyl)butyric Acid within Pyrrolidine (B122466) and Butyric Acid Chemical Architectures
The chemical structure of this compound is a composite of two significant chemical motifs: a pyrrolidine ring and a substituted butyric acid backbone. Understanding these components is crucial to appreciating the potential properties of the combined molecule.
The pyrrolidine ring is a five-membered nitrogen-containing heterocycle that is a prevalent scaffold in a multitude of biologically active compounds and FDA-approved drugs. nih.gov Its significance in medicinal chemistry is enhanced by several key features. nih.govresearchgate.netnih.gov The saturated, sp³-hybridized nature of the ring provides a three-dimensional geometry, a stark contrast to flat, aromatic systems. nih.govresearchgate.net This non-planarity, often described as "pseudorotation," allows for a more thorough exploration of pharmacophore space and can contribute significantly to the molecule's stereochemistry. nih.govresearchgate.net The nitrogen atom within the ring can act as a hydrogen bond acceptor, while an associated NH group can be a hydrogen bond donor, facilitating interactions with biological targets. pharmablock.com Furthermore, the pyrrolidine motif can enhance aqueous solubility and other physicochemical properties of a drug candidate. pharmablock.com
The butyric acid framework, a four-carbon carboxylic acid, and its derivatives are also of significant interest in biological and medical research. ontosight.aiextrapolate.com Butyric acid itself is a short-chain fatty acid known to play a role in gut health. extrapolate.com Its derivatives have been investigated for a range of potential therapeutic benefits, including anti-inflammatory and anticancer properties. ontosight.aiextrapolate.comresearchgate.net The modification of the basic butyric acid structure can lead to prodrugs or new chemical entities with altered biological activities and pharmacokinetic profiles. ontosight.ainih.gov For instance, the creation of ester prodrugs like pivaloyloxymethyl butyrate (B1204436) has been shown to yield a compound with greater potency in vitro compared to butyric acid alone. nih.gov
By integrating the pyrrolidine ring at the alpha-position (carbon-2) of a 3-methyl-substituted butyric acid chain, this compound is formed. This creates a complex, non-proteinogenic amino acid derivative with multiple stereocenters, suggesting the potential for distinct biological activity based on its specific stereoisomeric configuration.
Academic Significance and Research Gaps Pertaining to this compound
The academic significance of this compound, therefore, lies in its potential. Given the wide-ranging biological activities associated with its parent scaffolds, it is plausible that this compound could be a candidate for investigation in various therapeutic areas. Pyrrolidine derivatives have been explored for roles in treating central nervous system diseases, cancer, and inflammatory conditions. nih.govnih.gov Similarly, butyric acid derivatives have shown promise as histone deacetylase (HDAC) inhibitors and anti-neoplastic agents. researchgate.netnih.govkoreascience.kr The unique combination of these two moieties in this compound could lead to novel pharmacological profiles, making it a target for future drug discovery and development programs. The lack of existing research underscores an opportunity for novel investigation into its synthetic pathways, chemical properties, and potential bioactivities.
Methodological Approaches Employed in the Study of Complex Amino Acid Derivatives
The study of complex amino acid derivatives like this compound requires a suite of sophisticated analytical techniques for separation, identification, and quantification. creative-proteomics.comnih.gov
Chromatographic Techniques: High-performance liquid chromatography (HPLC) and gas chromatography (GC) are fundamental methods for the analysis of amino acids. creative-proteomics.com For HPLC analysis, reversed-phase columns (e.g., C18) are commonly used. google.comgoogle.com The mobile phase composition is critical; for a compound like butyric acid, which is weakly acidic, adding an acid such as phosphoric acid to the mobile phase can suppress tailing and improve peak symmetry. google.comgoogle.com Ion-exchange chromatography is another robust method, particularly for separating amino acids based on their ionic properties. altabioscience.com In GC analysis, derivatization is typically required to convert the non-volatile amino acids into more volatile forms suitable for the technique. creative-proteomics.comresearchgate.net
Derivatization: Due to the inherent properties of amino acids, derivatization is often necessary to improve their detection and separation. nih.gov This chemical modification can be performed either before the sample is injected into the chromatography system (pre-column) or after separation but before detection (post-column). shimadzu.com Common pre-column derivatizing reagents include o-phthalaldehyde (B127526) (OPA) and phenyl isothiocyanate (PITC). shimadzu.com Post-column derivatization, often using ninhydrin, is considered a highly robust and accurate method as it avoids potential issues with multiple derivative products and is less susceptible to interference from the sample matrix. altabioscience.com
Detection and Characterization: Mass spectrometry (MS), often coupled with liquid chromatography (LC-MS), has become an indispensable tool for amino acid analysis, offering high sensitivity and specificity that allows for reliable identification based on mass-to-charge ratio. creative-proteomics.comnih.gov Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful technique for structural elucidation. For pyrrolidine-containing structures, 1H NMR can reveal diagnostic coupling patterns that confirm the connectivity and stereochemistry of the molecule. researchgate.netrsc.org For the butyric acid portion, detection via UV detectors is possible, often at wavelengths around 200-210 nm to capture the absorption of the carboxyl group. google.comshimadzu.com
These methodologies provide a robust framework for the potential future study of this compound, from its initial synthesis and purification to its detailed structural characterization.
| Analytical Method | Principle | Application for Amino Acid Derivatives | Common Reagents/Columns |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning between a stationary and mobile phase. creative-proteomics.com | Separation of amino acids and their derivatives. shimadzu.com | C18 columns, Ion-exchange resins. google.comaltabioscience.com |
| Gas Chromatography (GC) | Separation based on volatility after vaporization. creative-proteomics.com | Analysis of volatile amino acid derivatives. researchgate.net | Capillary columns (e.g., DB-5MS). creative-proteomics.com |
| Pre-Column Derivatization | Chemical modification before chromatographic separation. shimadzu.com | Enhances volatility (for GC) and detectability. biosyn.com | Phenyl isothiocyanate (PITC), o-phthalaldehyde (OPA). shimadzu.com |
| Post-Column Derivatization | Chemical modification after separation, before detection. shimadzu.com | High accuracy and reproducibility for quantification. altabioscience.com | Ninhydrin. altabioscience.com |
| Mass Spectrometry (MS) | Separation of ions based on mass-to-charge ratio. nih.gov | Identification and structural elucidation. creative-proteomics.com | Electrospray ionization (ESI). creative-proteomics.com |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures the magnetic properties of atomic nuclei. | Determines the precise chemical structure and stereochemistry. researchgate.netrsc.org | N/A |
Properties
IUPAC Name |
3-methyl-2-pyrrolidin-1-ylbutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-7(2)8(9(11)12)10-5-3-4-6-10/h7-8H,3-6H2,1-2H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXAWWQYJXDAKIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)N1CCCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Routes to 3 Methyl 2 1 Pyrrolidinyl Butyric Acid
Retrosynthetic Analysis of the 3-Methyl-2-(1-pyrrolidinyl)butyric Acid Scaffold
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials, which helps in designing a viable synthetic plan. scitepress.orgamazonaws.com For this compound, the primary disconnections focus on the key bonds that form the scaffold.
A logical retrosynthetic strategy involves two main disconnections:
C-N Bond Disconnection: The bond between the pyrrolidine (B122466) nitrogen and the chiral carbon at the C2 position of the butyric acid chain is a prime candidate for disconnection. This approach simplifies the molecule into two key synthons: a pyrrolidine synthon and a butyric acid derivative synthon carrying a suitable leaving group at the C2 position. This leads back to starting materials such as pyrrolidine and a derivative of 3-methyl-2-halobutyric acid or 2-oxo-3-methylbutyric acid.
Functional Group Interconversion (FGI): The carboxylic acid can be retrosynthetically converted to an ester or another precursor functional group, which is often more suitable for the key bond-forming reactions.
This analysis suggests that the target molecule can be assembled through pathways such as the nucleophilic substitution of an α-halo ester with pyrrolidine or the reductive amination of an α-keto acid/ester with pyrrolidine. These approaches provide a foundation for exploring various classical and modern synthetic routes.
Classical and Modern Synthetic Pathways for the Formation of this compound
Building upon the retrosynthetic analysis, several synthetic pathways can be devised. These routes leverage well-established organic reactions to construct the target molecule, with modern variations offering improved control over stereochemistry.
A common approach involves the N-alkylation of pyrrolidine with a suitable 3-methylbutyric acid derivative. For instance, reacting pyrrolidine with ethyl 2-bromo-3-methylbutanoate would yield the corresponding ester of the target molecule, which can then be hydrolyzed to the final carboxylic acid. Another powerful method is the reductive amination between pyrrolidine and an α-keto acid, such as ethyl 2-oxo-3-methylbutanoate, using a reducing agent like sodium cyanoborohydride or transitioning to a catalytic hydrogenation, which is a greener alternative. unibe.ch
Stereoselective Synthesis of this compound
The structure of this compound contains two stereocenters (at C2 and C3), meaning it can exist as four possible stereoisomers. Stereoselective synthesis aims to control the relative configuration of these centers.
When starting from racemic materials, the reaction conditions can influence the diastereomeric ratio of the product. For example, the reduction of an iminium intermediate formed between pyrrolidine and an α-keto ester can exhibit substrate-controlled diastereoselectivity, where the existing stereocenter at C3 influences the stereochemical outcome of the reduction at C2. The choice of reducing agent and reaction conditions (temperature, solvent) can be optimized to favor the formation of one diastereomer over the other. Kulinkovich hydroxycyclopropanation, followed by a mild, regioselective isomerization of the resulting cyclopropanols, is another advanced method for producing diastereomerically enriched α-methyl ketones, which could serve as precursors. rsc.org
Enantioselective Synthesis of (R)-3-Methyl-2-(1-pyrrolidinyl)butyric Acid and (S)-3-Methyl-2-(1-pyrrolidinyl)butyric Acid
Enantioselective synthesis focuses on producing a single enantiomer of the target molecule. organic-chemistry.org This is crucial in pharmaceutical applications where different enantiomers can have vastly different biological activities.
A highly effective strategy for achieving enantiopurity is to utilize the "chiral pool," starting the synthesis from an enantiomerically pure natural product. For this target, L-valine ((S)-2-amino-3-methylbutanoic acid) or D-valine ((R)-2-amino-3-methylbutanoic acid) are ideal starting materials. For example, the synthesis of (S,S)-3-Methyl-2-(1-pyrrolidinyl)butyric acid could begin with L-valine. The amino group of valine can be converted into a suitable leaving group, followed by a double nucleophilic substitution with a precursor to the pyrrolidine ring, or the valine backbone can be modified to participate in a reductive amination with a pyrrolidine precursor. This approach fixes the stereochemistry at the C3 position from the outset.
Asymmetric Catalysis in the Preparation of this compound
Asymmetric catalysis offers a powerful alternative to chiral pool synthesis, creating stereocenters with high enantioselectivity using a small amount of a chiral catalyst. mdpi.com For the synthesis of this compound, several catalytic strategies could be envisioned.
One potential route is an asymmetric Michael addition. An organocatalytic enantioselective Michael addition of a nitroalkane to a 4-alkyl-substituted 4-oxo-2-enoate could be used to construct the chiral backbone, which could then be further elaborated into the target molecule. rsc.orgresearchgate.net Another approach is the catalytic asymmetric aziridination of an imine with a diazo compound, which can yield chiral aziridines that serve as versatile building blocks for further transformation into the desired pyrrolidine derivative. msu.edu
Below is a hypothetical comparison of different catalytic systems for a key bond-forming step.
| Catalyst Type | Key Transformation | Hypothetical Yield (%) | Hypothetical Enantiomeric Excess (ee, %) |
|---|---|---|---|
| Chiral Phosphine-Copper Complex | Asymmetric Boryl Allylation | 85 | 92 |
| Prolinol Silyl (B83357) Ether Organocatalyst | Asymmetric Michael Addition | 90 | 95 |
| Chiral VANOL-Boron Complex | Asymmetric Aziridination | 78 | 97 |
| N,N'-Dioxide-Scandium(III) Complex | Asymmetric Friedel-Crafts Alkylation | 92 | >99 |
Green Chemistry Approaches in this compound Synthesis
Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. mdpi.comunibo.it Applying these principles to the synthesis of this compound can significantly improve its environmental footprint.
Key green strategies include:
Use of Greener Solvents: Replacing traditional volatile organic compounds (VOCs) like dichloromethane (B109758) or tetrahydrofuran (B95107) with more benign alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), water, or ethanol. unibe.ch
Catalysis: Employing catalytic methods (both metal-based and organocatalytic) instead of stoichiometric reagents reduces waste and improves atom economy. For example, using catalytic hydrogenation for reductive amination is preferable to using hydride reagents that generate salt byproducts.
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Reactions like cycloadditions are highly atom-economical. researchgate.net
Renewable Feedstocks: Where possible, utilizing starting materials derived from renewable sources, such as amino acids (valine), can enhance the sustainability of the synthesis. rsc.org
| Parameter | Classical Approach (e.g., Stoichiometric Reduction) | Green Approach (e.g., Catalytic Hydrogenation) |
|---|---|---|
| Reagent | Sodium Borohydride (B1222165) (NaBH4) | H2 Gas, Pd/C Catalyst |
| Solvent | Tetrahydrofuran (THF) | Ethanol or Water |
| Atom Economy | Lower | Higher |
| Waste Profile | Borate (B1201080) salt waste | Minimal, catalyst is recyclable |
| Safety | Flammable solvents, reactive hydrides | Requires handling of H2 gas, but often safer at scale |
Flow Chemistry and Continuous Processing for this compound Production
Flow chemistry, or continuous processing, involves performing chemical reactions in a continuously flowing stream rather than in a batch-wise fashion. europa.eu This technology offers significant advantages in terms of safety, efficiency, and scalability for the production of fine chemicals and pharmaceuticals. nih.govmdpi.com
For the synthesis of this compound, several steps could be adapted to a flow process:
Reductive Amination: This reaction can be performed by pumping a solution of the α-keto ester and pyrrolidine through a heated packed-bed reactor containing a heterogeneous hydrogenation catalyst (e.g., Pd/C). This allows for precise control over temperature, pressure, and residence time, leading to higher yields and selectivity. unibe.ch
Hazardous Reactions: If any steps involve highly exothermic or unstable intermediates, a flow reactor's superior heat and mass transfer capabilities significantly improve safety by minimizing the reaction volume at any given time. europa.eu
Purification: Continuous processing can be integrated with in-line purification techniques, such as liquid-liquid extraction or chromatography, to create a fully automated and streamlined manufacturing process.
| Parameter | Batch Processing | Continuous Flow Processing |
|---|---|---|
| Heat Transfer | Limited by surface-to-volume ratio | Excellent, high surface-to-volume ratio |
| Safety | Higher risk with large volumes of hazardous materials | Inherently safer due to small reactor volumes |
| Scalability | Often requires re-optimization ("scaling-up") | Scalable by running longer ("scaling-out") |
| Process Control | Difficult to precisely control temperature/mixing | Precise control over reaction parameters |
| Reproducibility | Can vary between batches | High |
Comparative Analysis of Synthetic Efficiencies and Atom Economy for this compound Routes
A comparative analysis of the potential synthetic routes to this compound highlights the trade-offs between reaction efficiency, accessibility of starting materials, and adherence to the principles of green chemistry, particularly atom economy. Two primary conceptual routes are considered here: Route A , a nucleophilic substitution of an α-haloacid, and Route B , a reductive amination of a γ-ketoacid.
Route A: Nucleophilic Substitution
This approach involves the direct alkylation of pyrrolidine with a derivative of 3-methyl-2-bromobutanoic acid. This is a classical and straightforward method for forming a C-N bond.
Step 1: Halogenation of 3-Methylbutanoic Acid. The synthesis would commence with the α-bromination of 3-methylbutanoic acid, typically via a Hell-Volhard-Zelinsky reaction, to yield 2-bromo-3-methylbutanoic acid.
Step 2: Nucleophilic Substitution. The resulting α-bromo acid (or its corresponding ester for improved reactivity and solubility) would then be treated with pyrrolidine. The pyrrolidine acts as a nucleophile, displacing the bromide to form the target compound. A base is typically required to neutralize the hydrobromic acid byproduct.
Route B: Reductive Amination
Reductive amination offers an alternative pathway that forms the C-N bond via an imine or enamine intermediate, which is then reduced.
Step 1: Synthesis of 3-Methyl-2-oxobutanoic acid. This keto acid precursor can be synthesized through various methods, such as the oxidation of the corresponding α-hydroxy acid or other established routes.
Step 2: Reductive Amination. 3-Methyl-2-oxobutanoic acid would be reacted with pyrrolidine to form an enamine intermediate. This intermediate is then reduced in situ using a suitable reducing agent, such as sodium cyanoborohydride or sodium triacetoxyborohydride, to yield this compound.
Comparative Data Table
| Metric | Route A: Nucleophilic Substitution | Route B: Reductive Amination |
| Starting Materials | 3-Methylbutanoic acid, Bromine, Pyrrolidine | 3-Methyl-2-oxobutanoic acid, Pyrrolidine, Reducing Agent |
| Key Transformation | SN2 reaction | Imine/enamine formation and reduction |
| Potential Byproducts | Halide salts, excess base salts | Water, spent reducing agent |
| Estimated Yield | Moderate to Good | Good to Excellent |
| Atom Economy | Lower | Potentially Higher |
| Advantages | Utilizes readily available starting materials. | Often proceeds with high selectivity and yield. Can be a one-pot reaction. |
| Disadvantages | Use of hazardous bromine. Potential for side reactions (elimination). | Requires synthesis of the keto acid precursor. Use of specialized reducing agents. |
Analysis of Synthetic Efficiencies and Atom Economy
From the perspective of synthetic efficiency , reductive amination (Route B) often provides higher yields and greater chemoselectivity compared to nucleophilic substitution. The reaction conditions for reductive amination are generally mild, and the process can often be performed as a one-pot synthesis, which reduces material loss during intermediate purification steps.
Atom economy , a key metric in green chemistry, measures the efficiency of a reaction in converting the mass of reactants into the desired product. In Route A, the use of bromine and a base introduces atoms that are not incorporated into the final product, leading to a lower atom economy. For instance, in the substitution step, for every mole of product formed, at least one mole of a bromide salt is generated as waste.
Route B, particularly if the reduction is carried out via catalytic hydrogenation, can exhibit a higher atom economy. In an ideal catalytic reductive amination, the only byproduct would be water. However, the use of stoichiometric hydride reducing agents like sodium borohydride derivatives will generate borate salts as byproducts, which lowers the atom economy.
Chemical Reactivity and Transformation Studies of 3 Methyl 2 1 Pyrrolidinyl Butyric Acid
Exploration of Functional Group Transformations in 3-Methyl-2-(1-pyrrolidinyl)butyric Acid
The presence of both a carboxylic acid and a tertiary amine allows for selective modifications at either site, while the chiral center can direct the stereochemical course of reactions.
The carboxylic acid moiety is a versatile handle for a variety of chemical modifications, including esterification, amidation, and reduction.
Esterification: The carboxylic acid can be converted to its corresponding ester under various conditions. Standard methods such as Fischer esterification, involving heating in an alcohol (e.g., methanol (B129727) or ethanol) with a catalytic amount of strong acid (e.g., sulfuric acid or hydrochloric acid), are applicable. google.comnih.gov Another effective method involves the use of orthoesters, such as triethyl orthoacetate, which can facilitate esterification under milder, neutral conditions. nih.gov The use of triphosgene (B27547) in the presence of an alcohol also provides an efficient route to the corresponding esters. researchgate.net Due to the zwitterionic nature of amino acids, direct esterification can sometimes be challenging, often requiring N-protection strategies to avoid side reactions. nih.gov
Amide Formation: The synthesis of amides from this compound can be achieved by coupling it with primary or secondary amines. This transformation typically requires the activation of the carboxylic acid group. Common activating agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or N-hydroxysuccinimide (NHS) to suppress side reactions and improve yields. luxembourg-bio.com Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride or oxalyl chloride, which then readily reacts with an amine to form the amide bond. britannica.comgoogle.com
Reduction to Alcohol: The carboxylic acid group can be reduced to a primary alcohol, yielding 3-methyl-2-(1-pyrrolidinyl)butan-1-ol. Strong reducing agents are required for this transformation. Lithium aluminum hydride (LiAlH₄) is highly effective for the reduction of carboxylic acids, proceeding via an initial deprotonation followed by hydride attack. britannica.comchemistrysteps.com Borane (BH₃), often used as a complex with tetrahydrofuran (B95107) (BH₃·THF), is another powerful reagent that can selectively reduce carboxylic acids to alcohols. chemistrysteps.com It is important to note that sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce carboxylic acids efficiently. chemistrysteps.com
| Transformation | Reagents and Conditions | Product |
| Esterification | ROH, H⁺ (catalytic), heat | 3-Methyl-2-(1-pyrrolidinyl)butyrate ester |
| Amide Formation | R¹R²NH, DCC/HOBt or EDC/NHS | N,N-disubstituted-3-methyl-2-(1-pyrrolidinyl)butanamide |
| Reduction | 1. LiAlH₄ or BH₃·THF; 2. H₃O⁺ workup | 3-Methyl-2-(1-pyrrolidinyl)butan-1-ol |
The nitrogen atom of the pyrrolidine (B122466) ring is a tertiary amine, exhibiting characteristic nucleophilic and basic properties. chemicalbook.comnih.gov
Quaternization: As a nucleophile, the pyrrolidine nitrogen can react with electrophiles such as alkyl halides (e.g., methyl iodide) to form quaternary ammonium (B1175870) salts. This reaction involves the displacement of the halide by the nitrogen atom, resulting in a positively charged nitrogen center. chemicalbook.com
N-Oxide Formation: The tertiary amine can be oxidized to the corresponding N-oxide. This is typically achieved using oxidizing agents like hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA).
Oxidative C-H Functionalization: The positions α to the nitrogen atom in proline and its derivatives are susceptible to oxidation. nih.gov For instance, the Shono-type oxidation, which can be performed electrochemically or with chemical oxidants like N-fluorobenzenesulfonimide (NFSI) catalyzed by copper(I), can introduce functionality at the C5 position of the pyrrolidine ring. nih.govresearchgate.net This generates an aminal intermediate that can be trapped with various nucleophiles. nih.gov While this reactivity is well-documented for proline residues, its applicability to more substituted pyrrolidines like the one in the title compound would depend on steric factors.
Reaction with Other Electrophiles: The pyrrolidine nitrogen can react with other electrophiles. For example, reaction with nitrous acid can lead to the formation of N-nitrosopyrrolidine derivatives. chemicalbook.com It can also react with isocyanates or isothiocyanates to form urea (B33335) or thiourea (B124793) derivatives, respectively, at the nitrogen atom if it were a secondary amine; however, as a tertiary amine, it is not expected to undergo this reaction. chemicalbook.com
The stereocenter at the α-carbon (C2) plays a crucial role in directing the stereochemical outcome of reactions at adjacent or nearby positions, a phenomenon known as diastereoselection. msu.edu This is a fundamental concept in asymmetric synthesis. nih.govconsensus.app
Transformations of derivatives of this compound can be designed to exploit this existing chirality. For example, if the carboxylic acid is converted to a ketone, the stereocenter at C2 can influence the facial selectivity of nucleophilic addition to the carbonyl group. Similarly, the formation of an enolate from a suitable derivative would lead to diastereoselective alkylation or aldol (B89426) reactions, where the incoming electrophile adds preferentially to one face of the enolate, guided by the steric and electronic properties of the existing chiral center. msu.edunih.gov The synthesis of chiral α,α-disubstituted α-amino acid precursors often relies on such stereocontrolled functionalization. escholarship.org
Reaction Mechanisms of this compound Under Various Conditions
The reactions of this compound are governed by the fundamental mechanisms of its constituent functional groups.
Esterification (Acid-Catalyzed): The Fischer esterification mechanism involves the initial protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst. This increases the electrophilicity of the carbonyl carbon, which is then attacked by the nucleophilic alcohol. A tetrahedral intermediate is formed, and after a series of proton transfers, a molecule of water is eliminated, followed by deprotonation to yield the ester and regenerate the acid catalyst. nih.gov
Amide Bond Formation (Carbodiimide-Mediated): In DCC-mediated amide formation, the carboxylic acid adds to the carbodiimide (B86325) to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amine. The reaction proceeds through a tetrahedral intermediate which then collapses to form the amide and dicyclohexylurea (DCU), a stable byproduct. luxembourg-bio.com
Reduction with LiAlH₄: The reduction of a carboxylic acid with LiAlH₄ begins with an acid-base reaction where the acidic proton of the carboxylic acid is removed by a hydride ion (H⁻) to form a lithium carboxylate salt and hydrogen gas. The carboxylate then coordinates to the aluminum center. Subsequent delivery of hydride ions from the AlH₃ moiety to the carbonyl carbon leads to a tetrahedral intermediate. Elimination of an O-Al linkage results in the formation of an aldehyde, which is immediately reduced further by another hydride addition to the corresponding alcoholate. An aqueous workup then protonates the alcoholate to give the primary alcohol. chemistrysteps.com
Formation of Complex Scaffolds Utilizing this compound as a Chiral Building Block
Chiral amino acids and their derivatives are invaluable starting materials in the synthesis of complex, biologically active molecules. nih.govacs.org this compound, with its defined stereochemistry, can be used as a chiral building block to introduce a specific stereocenter into a larger target molecule.
For instance, it can be incorporated into peptide and peptidomimetic structures. nih.gov The unique steric bulk of the valine-derived side chain and the conformational constraints imposed by the pyrrolidine ring can be used to control the secondary structure of peptides or to design receptor ligands with specific binding conformations.
Furthermore, the functional groups of this molecule can be elaborated to construct various heterocyclic systems. For example, the alcohol obtained from the reduction of the carboxylic acid can participate in cyclization reactions. The pyrrolidine ring itself is a common motif in many natural products and pharmaceuticals. nih.gov Synthetic strategies can be designed where the butyric acid chain is modified and then cyclized back onto the pyrrolidine ring or used as a scaffold to build other ring systems.
Investigating the Influence of Stereochemistry on Reaction Outcomes in this compound
The stereochemistry at the α-carbon has a profound influence on the reactivity and the stereochemical outcome of reactions involving this molecule. When new stereocenters are formed during a reaction, the existing chiral center will favor the formation of one diastereomer over the other.
Diastereoselectivity in Reactions: In reactions such as the alkylation of an enolate derived from an ester of this compound, the approach of the electrophile will be sterically hindered on one face of the enolate by the substituents on the existing stereocenter. This leads to a preferential attack from the less hindered face, resulting in a diastereomeric excess of one product. nih.gov The degree of diastereoselectivity is influenced by the nature of the reactants, the solvent, and the reaction temperature.
Influence on Reaction Rates: The different stereoisomers of a chiral molecule can exhibit different reaction rates with other chiral reagents. This principle is the basis for kinetic resolution, where one enantiomer of a racemic mixture reacts faster than the other, allowing for their separation. While this is more relevant to reactions involving racemic mixtures, the underlying principle that stereochemistry affects transition state energies and thus reaction rates is fundamental. For example, N-methylation of amino acid esters has been shown to affect the rates of saponification, with the effect being dependent on the side-chain complexity. cdnsciencepub.com
Control of Conformation: The stereochemistry of the molecule dictates its preferred three-dimensional conformation. This, in turn, influences how the molecule interacts with other reagents and catalysts. In enzyme-catalyzed reactions, for instance, only one enantiomer may fit into the active site of the enzyme. In non-enzymatic asymmetric catalysis, the stereochemistry of the substrate is critical for achieving high levels of stereocontrol in the product. researchgate.net
Advanced Spectroscopic and Structural Elucidation Methodologies for 3 Methyl 2 1 Pyrrolidinyl Butyric Acid
Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis of 3-Methyl-2-(1-pyrrolidinyl)butyric Acid
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For this compound, which possesses multiple chiral centers and conformational flexibility, a combination of one-dimensional and multi-dimensional NMR experiments is essential for a complete analysis.
Multi-dimensional NMR techniques are powerful tools for establishing connectivity and spatial relationships between atoms within a molecule.
Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would reveal correlations between the proton at the C2 position and the protons on the adjacent C3 and within the pyrrolidine (B122466) ring.
Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates protons directly to the carbons they are attached to. This is crucial for assigning the carbon skeleton of the molecule.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings between protons and carbons (typically 2-3 bonds). This technique is invaluable for connecting different fragments of the molecule, for instance, linking the protons of the pyrrolidine ring to the carbons of the butyric acid chain.
Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is paramount for determining the through-space proximity of protons, which is directly related to the molecule's conformation. For this compound, NOESY can help elucidate the relative orientation of the pyrrolidine ring and the butyric acid chain, as well as the preferred puckering of the pyrrolidine ring.
A hypothetical set of key 2D NMR correlations for this compound is presented below:
| Proton (¹H) | Correlated Proton(s) (COSY) | Correlated Carbon(s) (HSQC) | Correlated Carbon(s) (HMBC) | Correlated Proton(s) (NOESY) |
| H2 | H3, Hα (pyrrolidine) | C2 | C1 (carboxyl), C4, Cα' (pyrrolidine) | H3, Hβ (pyrrolidine) |
| H3 | H2, H4, H5 | C3 | C1, C2, C5 | H2, H4, H5 |
| Hα (pyrrolidine) | H2, Hβ (pyrrolidine) | Cα | C2, Cβ', Cδ | H2, Hβ (pyrrolidine) |
The conformation of flexible molecules like this compound can be influenced by the solvent and temperature. nih.gov
Solvent-Dependent Studies: By acquiring NMR spectra in solvents of varying polarity (e.g., chloroform-d, methanol-d4, DMSO-d6), it is possible to observe shifts in the populations of different conformers. acs.orgresearchgate.net Changes in chemical shifts and coupling constants can provide insights into intramolecular hydrogen bonding and other solvent-solute interactions that stabilize certain conformations. ucla.edu
Temperature-Dependent Studies: Variable temperature NMR experiments can be used to study the dynamics of conformational exchange. nih.govbohrium.comnih.gov By monitoring changes in the NMR spectra as a function of temperature, it is possible to determine the energy barriers between different conformers and to identify the predominant conformation at a given temperature. aip.org For proline-containing peptides, which are structurally analogous to the target molecule, temperature-dependent NMR has been effectively used to study cis-trans isomerism of the amide bond. nih.gov
A summary of expected observations from these advanced NMR studies is provided in the table below:
| Study | Parameter | Expected Outcome | Interpretation |
| Solvent Polarity | Chemical Shifts (δ) | Significant changes in δ for NH and OH protons | Indicates changes in hydrogen bonding patterns |
| Coupling Constants (J) | Alterations in ³JHH values | Reflects changes in dihedral angles and ring puckering | |
| Temperature | Signal Coalescence | Broadening and eventual coalescence of signals for distinct conformers | Determination of the rate of conformational exchange |
| NOE Intensities | Changes in the intensity of NOE cross-peaks | Reveals shifts in the equilibrium between different conformers |
Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism (ECD), Vibrational Circular Dichroism (VCD)) for Absolute Configuration Determination of this compound Enantiomers
Chiroptical spectroscopy techniques are essential for determining the absolute configuration of chiral molecules. saschirality.org
Electronic Circular Dichroism (ECD): ECD measures the differential absorption of left and right circularly polarized light in the UV-Vis region. The resulting spectrum, with its characteristic positive and negative Cotton effects, is highly sensitive to the stereochemistry of the molecule. By comparing the experimental ECD spectrum with that predicted by quantum chemical calculations for a known configuration (e.g., the (S,S)-enantiomer), the absolute configuration can be unambiguously assigned. mdpi.comfrontiersin.org
Vibrational Circular Dichroism (VCD): VCD is the infrared analogue of ECD and measures the differential absorption of left and right circularly polarized infrared radiation. biotools.us VCD provides a wealth of structural information due to the large number of vibrational bands in the mid-infrared region. researchgate.net Similar to ECD, the comparison of the experimental VCD spectrum with the calculated spectrum for a specific enantiomer allows for the determination of the absolute configuration.
A hypothetical comparison of experimental and calculated chiroptical data is shown below:
| Technique | Experimental Data (for one enantiomer) | Calculated Data (for (2S, 3S)-isomer) | Conclusion |
| ECD | Positive Cotton effect at ~210 nm | Positive Cotton effect at ~212 nm | The enantiomer has the (2S, 3S) absolute configuration |
| VCD | Strong positive band at ~1700 cm⁻¹ | Strong positive band at ~1710 cm⁻¹ | Consistent with the (2S, 3S) absolute configuration |
X-ray Crystallography and Single Crystal Diffraction Analysis for Solid-State Structure of this compound and Its Derivatives
X-ray crystallography provides the most definitive structural information for a molecule in the solid state. By diffracting X-rays off a single crystal of the compound, a detailed three-dimensional model of the molecule can be generated, revealing precise bond lengths, bond angles, and torsional angles. For this compound, a successful crystal structure determination would provide:
Unambiguous determination of the relative stereochemistry of the chiral centers.
The preferred conformation of the molecule in the solid state, including the puckering of the pyrrolidine ring.
Detailed information about intermolecular interactions, such as hydrogen bonding, which dictate the crystal packing.
While obtaining suitable crystals can be a challenge, the data from X-ray crystallography serves as a benchmark for validating the solution-state conformational models derived from NMR spectroscopy.
A table of hypothetical crystallographic data is presented below:
| Parameter | Value |
| Crystal system | Orthorhombic |
| Space group | P2₁2₁2₁ |
| a (Å) | 8.5 |
| b (Å) | 12.3 |
| c (Å) | 15.1 |
| α, β, γ (°) | 90, 90, 90 |
| Z | 4 |
| R-factor | 0.045 |
High-Resolution Mass Spectrometry (HRMS) for Mechanistic Pathway Tracing Involving this compound
High-resolution mass spectrometry provides highly accurate mass measurements, allowing for the determination of the elemental composition of a molecule and its fragments. In the context of mechanistic studies, HRMS can be used to trace the path of isotopes through a reaction sequence. For example, by using isotopically labeled starting materials (e.g., with ¹³C or ¹⁵N), it is possible to follow the incorporation of these labels into the final product and any intermediates. The fragmentation pattern observed in the tandem mass spectrum (MS/MS) can provide valuable structural information and help to elucidate the connectivity of the molecule. unito.itcreative-proteomics.com
A hypothetical fragmentation analysis for this compound is outlined below:
| Precursor Ion (m/z) | Key Fragment Ion (m/z) | Neutral Loss | Structural Interpretation |
| 172.1332 [M+H]⁺ | 126.0808 | COOH₂ | Loss of the carboxylic acid group |
| 70.0651 | C₅H₉O₂ | Cleavage of the bond between C2 and the pyrrolidine nitrogen |
Computational and Theoretical Investigations of 3 Methyl 2 1 Pyrrolidinyl Butyric Acid
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction of 3-Methyl-2-(1-pyrrolidinyl)butyric Acid
Quantum chemical calculations are founded on the principles of quantum mechanics and are used to determine the electronic structure of molecules. From this, a wide range of properties, including molecular geometries, energies, and reactivity indices, can be derived.
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density, offering a favorable balance between accuracy and computational cost. mdpi.comresearchgate.net
Conformational Preferences: The flexibility of this compound arises from the possible rotations around several single bonds, such as the Cα-Cβ bond in the butyric acid backbone and the C-N bond connecting the pyrrolidine (B122466) ring. These rotations give rise to various three-dimensional arrangements known as conformers, each with a distinct energy. DFT calculations can be employed to perform a systematic conformational search to identify the most stable, low-energy conformers. nih.govnih.gov By optimizing the geometry of each potential conformer and calculating its electronic energy, a potential energy surface can be mapped. The results of such an analysis can predict the most likely shapes the molecule will adopt, which is crucial for understanding its biological activity and intermolecular interactions.
A hypothetical DFT study at the B3LYP/6-31G(d) level of theory could yield the relative energies of different conformers, as illustrated in the table below.
| Conformer | Key Dihedral Angle (Cα-Cβ) | Relative Energy (kcal/mol) | Boltzmann Population (%) |
|---|---|---|---|
| 1 (Global Minimum) | -65° (gauche) | 0.00 | 73.1 |
| 2 | 180° (anti) | 1.50 | 8.8 |
| 3 | +60° (gauche) | 1.20 | 18.1 |
Tautomerism: Like other amino acids, this compound can exist in different tautomeric forms, primarily through the transfer of a proton from the carboxylic acid group to the basic nitrogen atom of the pyrrolidine ring. This results in an equilibrium between a neutral form and a zwitterionic form. The position of this equilibrium is highly dependent on the environment, particularly the polarity of the solvent. DFT calculations, especially when combined with continuum solvent models like the Polarizable Continuum Model (PCM), can predict the relative stability of these tautomers. researchgate.netscirp.org Such studies have shown that while the neutral form is typically favored in the gas phase, the zwitterionic form becomes significantly more stable in polar solvents like water due to favorable solvation of the charged groups. researchgate.net
| Tautomer | Relative Energy in Gas Phase (kcal/mol) | Relative Energy in Water (PCM) (kcal/mol) |
|---|---|---|
| Neutral Form | 0.00 | +8.50 |
| Zwitterionic Form | +20.10 | 0.00 |
Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without using experimental data for parametrization. aip.org These methods are often more computationally demanding than DFT but can provide highly accurate results for reaction energies and barriers. researchgate.netnih.gov
By mapping the potential energy surface for a chemical reaction, ab initio calculations can identify the minimum energy path from reactants to products. aip.org This involves locating the geometry of the transition state—the highest energy point along the reaction coordinate—and calculating its energy relative to the reactants. This energy difference is the activation energy (Ea), a critical parameter for determining the reaction rate. For this compound, one could investigate reactions such as thermal decarboxylation or oxidation at the chiral center. A detailed ab initio study, using methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, would provide a quantitative understanding of the feasibility and kinetics of such transformations. mdpi.com
| Species | Description | Relative Energy (kcal/mol) |
|---|---|---|
| Reactant | This compound | 0.00 |
| Transition State (TS) | Structure at the peak of the energy barrier | +35.8 |
| Products | Resulting molecules post-reaction | -15.2 |
Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions of this compound
While quantum mechanics describes the electronic structure of a molecule, molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. osti.gov In an MD simulation, the system (e.g., one molecule of this compound surrounded by thousands of solvent molecules) is modeled using a classical force field, and Newton's equations of motion are solved iteratively to trace the trajectory of each atom. nih.gov
MD simulations are particularly powerful for exploring solvent effects and intermolecular interactions. rsc.org By simulating the compound in an explicit solvent like water, one can observe how water molecules arrange themselves around the solute to form a hydration shell. diva-portal.org Analysis of these simulations can reveal detailed information about hydrogen bonding networks, including the average number of hydrogen bonds formed by the carboxylic acid and pyrrolidine groups, their lifetimes, and their geometries. acs.org These interactions are fundamental to the molecule's solubility, stability, and conformational behavior in solution. acs.org Furthermore, MD can be used to study aggregation behavior by simulating multiple solute molecules to see how they interact with each other. rsc.org
| Interaction Type | Atom Group on Solute | Average Coordination Number (Water) | Average H-Bond Lifetime (ps) |
|---|---|---|---|
| H-Bond Donor | Carboxyl -OH | 2.1 | 1.8 |
| H-Bond Acceptor | Carboxyl C=O | 2.5 | 2.2 |
| H-Bond Acceptor | Pyrrolidine N | 1.3 | 2.5 |
In Silico Modeling of Stereoselective Processes Involving this compound
This compound is a chiral molecule, and its pyrrolidine ring is a core feature of the well-known organocatalyst, proline. Computational modeling can be used to predict and rationalize the stereochemical outcomes of reactions where this compound or its derivatives might act as a catalyst. nih.govresearchgate.net For instance, in an asymmetric aldol (B89426) reaction, the catalyst forms an enamine intermediate with a ketone, which then attacks an aldehyde. nih.gov
The stereoselectivity of the reaction is determined by the relative energies of the transition states leading to the different possible stereoisomeric products. researchgate.netrsc.org Using quantum mechanical methods (typically DFT), these diastereomeric transition states can be modeled. nih.gov The calculations reveal the non-covalent interactions (such as hydrogen bonds and steric repulsion) that stabilize one transition state over the others. The energy difference between the competing transition states allows for the prediction of the product ratios (e.g., the enantiomeric excess, ee), providing a powerful tool for catalyst design and reaction optimization. nih.gov
| Transition State | Product Stereoisomer | Calculated ΔG‡ (kcal/mol) | Predicted Product Ratio | Predicted % ee |
|---|---|---|---|---|
| TS-Re (R) | (R)-Product | 15.2 | 96 : 4 | 92% |
| TS-Si (S) | (S)-Product | 17.1 |
Prediction of Spectroscopic Properties (e.g., NMR, IR, CD) via Computational Approaches for this compound
Computational methods can accurately predict various spectroscopic properties, which is invaluable for structure elucidation and interpretation of experimental data.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of DFT. nih.gov Using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, the magnetic shielding tensor for each nucleus in the molecule is calculated. nih.govacs.org These values are then converted into chemical shifts by referencing them against a standard compound (e.g., tetramethylsilane). Comparing the predicted spectrum with the experimental one can confirm a proposed structure or help assign complex spectra. illinois.edugithub.io
Infrared (IR) Spectroscopy: Theoretical IR spectra can be generated by calculating the vibrational frequencies of the molecule. researchgate.net These calculations yield a set of normal modes, each corresponding to a specific molecular motion (e.g., stretching, bending) and an associated frequency and intensity. This allows for the assignment of experimental absorption bands to specific functional groups, such as the characteristic C=O stretch of the carboxylic acid. schrodinger.com
Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a crucial technique for studying chiral molecules. The prediction of CD spectra through time-dependent DFT (TD-DFT) calculations can establish the absolute configuration of a stereocenter. rsc.org The calculation involves determining the energies of electronic transitions and their corresponding rotational strengths. By comparing the shape and sign of the computationally predicted spectrum with the experimental one, the R or S configuration of the molecule can be assigned with high confidence. acs.orgpnas.org
| Spectroscopy | Parameter | Calculated Value | Hypothetical Experimental Value |
|---|---|---|---|
| ¹³C NMR | C=O Chemical Shift (ppm) | 178.5 | 176.9 |
| ¹H NMR | Cα-H Chemical Shift (ppm) | 3.15 | 3.08 |
| IR | C=O Stretch Frequency (cm⁻¹) | 1725 | 1710 |
| CD | First Cotton Effect (nm) | + (at 215 nm) | + (at 212 nm) |
Applications of 3 Methyl 2 1 Pyrrolidinyl Butyric Acid in Advanced Synthetic Methodologies and Catalysis
3-Methyl-2-(1-pyrrolidinyl)butyric Acid as an Organocatalyst in Asymmetric Reactions
Proline and its derivatives have emerged as powerful organocatalysts for a wide array of asymmetric transformations. wikipedia.orgresearchgate.netnih.gov These catalysts typically operate through enamine or iminium ion intermediates, facilitating stereoselective bond formations. researchgate.net this compound, inheriting the core pyrrolidine (B122466) structure of proline, is poised to function as an effective organocatalyst. The presence of the carboxylic acid group allows for a bifunctional activation mechanism, where the amine moiety forms an enamine with a carbonyl donor, and the carboxylic acid activates the acceptor through hydrogen bonding. nih.gov
The substitution pattern of this compound, specifically the methyl group at the 3-position, can significantly influence the steric environment of the catalytic pocket, thereby enhancing enantioselectivity in various reactions. Proline-catalyzed asymmetric aldol (B89426), Mannich, and Michael reactions are cornerstone transformations in organic synthesis. nih.govresearchgate.net It is anticipated that this compound and its derivatives would demonstrate considerable catalytic activity and stereocontrol in these reactions.
For instance, in the asymmetric aldol reaction between a ketone and an aldehyde, the catalyst would first react with the ketone to form a chiral enamine. The stereochemistry of the subsequent attack on the aldehyde is directed by the chiral scaffold of the catalyst. The additional methyl group in this compound can create a more defined chiral environment, potentially leading to higher diastereo- and enantioselectivities compared to unsubstituted proline. Research on various proline derivatives has shown that modifications to the pyrrolidine ring can fine-tune the catalyst's performance for specific substrates. organic-chemistry.orgnih.gov
| Reaction Type | Typical Substrates | Key Catalyst Features | Expected Outcome |
|---|---|---|---|
| Aldol Reaction | Ketones, Aldehydes | Bifunctional activation (amine and carboxylic acid) | Enantioselective formation of β-hydroxy carbonyls |
| Mannich Reaction | Aldehydes, Amines, Ketones | Iminium ion formation | Enantioselective synthesis of β-amino carbonyls |
| Michael Addition | Carbonyls, α,β-Unsaturated compounds | Enamine-mediated conjugate addition | Enantioselective formation of 1,5-dicarbonyls |
Utilization of this compound as a Chiral Ligand Precursor for Transition Metal Catalysis
Beyond its role in organocatalysis, the structural framework of this compound makes it an excellent precursor for the synthesis of chiral ligands for transition metal catalysis. The pyrrolidine nitrogen and the carboxylic acid oxygen can act as coordination sites, forming stable chelate complexes with various metals. The chirality inherent in the molecule can be transferred to the metal center, enabling enantioselective transformations.
Derivatization of the carboxylic acid moiety can lead to a diverse range of ligands. For example, conversion to an amide, ester, or alcohol can introduce new donor atoms and modify the steric and electronic properties of the resulting ligand. These tailored ligands can then be employed in a multitude of transition metal-catalyzed reactions, including hydrogenations, C-H functionalization, and cross-coupling reactions. mdpi.com
The synthesis of PNNP-type ligands, for instance, has been shown to be effective in iron-catalyzed asymmetric transfer hydrogenation of ketones. researchgate.net A precursor like this compound could be functionalized to incorporate phosphine (B1218219) arms, creating a chiral P,N-ligand. The stereocenters on the pyrrolidine backbone would play a crucial role in defining the chiral environment around the metal, thereby influencing the enantioselectivity of the catalytic process.
| Reaction Type | Metal | Ligand Type | Application |
|---|---|---|---|
| Asymmetric Hydrogenation | Ru, Rh, Ir | Chiral phosphines, P,N-ligands | Enantioselective reduction of olefins and ketones |
| C-H Functionalization | Pd, Rh | Amino acid-based ligands | Direct and stereoselective formation of C-C and C-X bonds |
| Cross-Coupling Reactions | Pd, Cu, Ni | Chiral phosphines, N-heterocyclic carbenes | Asymmetric synthesis of biaryls and other complex molecules |
Role of this compound in the Synthesis of Complex Natural Products and Analogues
The construction of complex natural products often requires synthetic methodologies that can introduce multiple stereocenters with high control. Organocatalysis and transition metal catalysis, employing chiral catalysts and ligands derived from molecules like this compound, are instrumental in achieving this goal.
The enantioselective reactions catalyzed by proline derivatives, such as the Hajos-Parrish-Eder-Sauer-Wiechert reaction, have been pivotal in the synthesis of steroid and terpenoid natural products. wikipedia.org The ability of these catalysts to construct chiral building blocks with high enantiopurity is a key advantage. This compound, with its potential for enhanced stereocontrol, could be a valuable tool in the synthesis of natural products containing intricate stereochemical arrays.
For example, the asymmetric synthesis of butenolides and butyrolactones, which are core structures in many biologically active natural products, often relies on catalytic asymmetric methods. nih.gov An organocatalyst or a metal complex bearing a ligand derived from this compound could potentially be employed to control the stereochemistry of key bond-forming steps in the synthesis of these motifs.
Design and Synthesis of Novel Derivatives of this compound for Specific Synthetic Transformations
The versatility of this compound lies in its potential for derivatization to create a library of catalysts and ligands tailored for specific synthetic challenges. The carboxylic acid and the secondary amine functionalities serve as handles for chemical modification.
For instance, the carboxylic acid can be converted into amides with various amines, leading to a class of prolinamide organocatalysts. These modifications can introduce additional hydrogen bond donors or steric bulk, which can have a profound impact on the catalyst's activity and selectivity. nih.gov Similarly, the pyrrolidine nitrogen can be functionalized, for example, by attaching bulky silyl (B83357) groups to create catalysts akin to the Jørgensen-Hayashi catalysts, which are highly effective in asymmetric Michael additions. nih.gov
The synthesis of these derivatives would typically involve standard organic transformations. Amide coupling reactions, esterifications, reductions, and N-alkylations are all viable strategies to access a diverse range of compounds starting from this compound. The systematic variation of the substituents would allow for the fine-tuning of the catalyst/ligand structure to achieve optimal performance in a desired synthetic transformation.
| Functional Group | Modification | Resulting Derivative Class | Potential Application |
|---|---|---|---|
| Carboxylic Acid | Amide formation | Prolinamides | Enhanced stereocontrol in aldol and Michael reactions |
| Carboxylic Acid | Reduction to alcohol | Prolinols | Precursors for chiral ligands and catalysts |
| Pyrrolidine Nitrogen | Silylation | Diarylprolinol silyl ether analogues | Asymmetric conjugate additions |
| Pyrrolidine Nitrogen | Alkylation/Arylation | N-substituted derivatives | Modulation of steric and electronic properties |
Future Research Directions and Perspectives on 3 Methyl 2 1 Pyrrolidinyl Butyric Acid
Emerging Synthetic Strategies for Scalable Production of Enantiopure 3-Methyl-2-(1-pyrrolidinyl)butyric Acid
The development of robust and scalable methods for producing enantiomerically pure compounds is a cornerstone of modern synthetic chemistry, particularly for applications in pharmaceuticals and catalysis. nih.gov For this compound, with its two stereocenters, achieving high levels of both enantiomeric and diastereomeric purity on a large scale presents a significant challenge. researchgate.net
Furthermore, chemoenzymatic and biocatalytic approaches offer a green and highly selective alternative. The use of enzymes for the kinetic resolution of racemic intermediates or for the direct asymmetric synthesis of the target molecule could lead to highly pure enantiomers under mild reaction conditions. The scalability of such processes is a key advantage for industrial applications. rsc.org
Table 1: Comparison of Potential Synthetic Strategies
| Synthetic Strategy | Potential Advantages | Potential Challenges |
| Asymmetric Catalysis | High stereoselectivity, catalytic turnover, potential for novel bond formations. | Catalyst cost and sensitivity, optimization of reaction conditions. |
| Chemoenzymatic/Biocatalytic | High enantioselectivity, mild reaction conditions, environmentally friendly. | Enzyme stability and availability, substrate scope limitations. |
| Flow Chemistry | Improved safety and scalability, precise control over reaction parameters. | Initial setup costs, potential for clogging with solid byproducts. |
Exploration of Novel Catalytic Roles for this compound and Its Derivatives
Proline and its derivatives are renowned for their ability to act as organocatalysts in a wide array of asymmetric transformations. mdpi.comnih.gov The unique structural features of this compound, namely the bulky isopropyl group at the 3-position and the pyrrolidinyl substituent at the 2-position, suggest that it could exhibit novel catalytic activities and selectivities. nih.gov
Future research should explore the potential of this compound and its derivatives as catalysts in reactions where steric hindrance can play a crucial role in determining the stereochemical outcome. researchgate.net For example, in aldol (B89426) or Michael reactions involving sterically demanding substrates, the bulky nature of the catalyst could lead to enhanced diastereoselectivity. organic-chemistry.org The pyrrolidinyl group could also be functionalized to introduce additional catalytic moieties, creating bifunctional catalysts with unique reactivity. researchgate.net
Moreover, the immobilization of this compound onto solid supports could lead to the development of recyclable and reusable heterogeneous organocatalysts. rsc.orgeurekaselect.com This would be a significant step towards more sustainable chemical processes. The performance of such supported catalysts in various organic transformations would be a key area of investigation.
Advanced Theoretical Approaches for Deeper Understanding of this compound Reactivity
Computational chemistry provides powerful tools for elucidating reaction mechanisms and predicting the reactivity and selectivity of chemical compounds. emich.edu For this compound, advanced theoretical approaches can offer invaluable insights into its conformational preferences and how these influence its behavior as a reactant or catalyst.
Future computational studies should employ density functional theory (DFT) and other high-level quantum mechanical methods to model the transition states of reactions involving this molecule. nih.gov This can help in understanding the origin of stereoselectivity in potential catalytic applications and guide the design of more efficient catalysts. For instance, computational analysis can predict how the bulky substituents influence the approach of substrates to the catalytic site. nih.gov
Molecular dynamics simulations could also be used to study the conformational landscape of the molecule in different solvent environments, providing a more dynamic picture of its behavior. Such studies would be particularly useful in understanding its interactions with other molecules, which is crucial for its application in areas like medicinal chemistry and materials science.
Table 2: Potential Computational Studies and Their Expected Outcomes
| Computational Method | Research Focus | Expected Outcome |
| Density Functional Theory (DFT) | Transition state analysis of catalyzed reactions. | Prediction of stereochemical outcomes and elucidation of reaction mechanisms. |
| Molecular Dynamics (MD) | Conformational analysis in various solvents. | Understanding of solvent effects and molecular flexibility. |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling interactions with biological macromolecules. | Insights into potential biological activity and drug design. |
Integration of this compound into Broader Chemical Research Fields
The unique structural features of this compound make it an attractive building block for the synthesis of more complex molecules with potential applications in various fields of chemical research. researchgate.net
In medicinal chemistry, the pyrrolidine (B122466) scaffold is a common motif in many biologically active compounds. researchgate.netnih.gov Future research could explore the incorporation of this compound into novel drug candidates. Its stereochemistry and steric bulk could be exploited to achieve specific interactions with biological targets. nih.gov
In materials science, pyrrolidinone derivatives have shown potential as additives and intermediates in the development of advanced polymers and coatings. nbinno.com The carboxylic acid functionality of the target molecule provides a handle for its incorporation into polymer backbones or for its attachment to surfaces, potentially imparting new properties to the resulting materials.
Furthermore, its use as a chiral ligand in transition-metal catalysis is another promising avenue. The nitrogen and oxygen atoms of the amino acid can coordinate to metal centers, creating a chiral environment that could induce asymmetry in a variety of transformations.
Q & A
Basic Research Questions
Q. How can computational methods optimize the synthesis of 3-methyl-2-(1-pyrrolidinyl)butyric acid?
- Methodology : Integrate quantum chemical reaction path searches (e.g., density functional theory) with experimental validation to identify energetically favorable pathways. For example, ICReDD’s framework combines computational prediction of reaction intermediates with iterative experimental testing under narrowed-down conditions (e.g., solvent polarity, temperature). This reduces trial-and-error approaches and accelerates synthesis optimization .
- Key Variables : Solvent effects, steric hindrance from the pyrrolidine substituent, and reaction temperature.
Q. What analytical techniques are recommended for assessing the purity of this compound?
- Methodology : Use reversed-phase HPLC with a C18 column and UV detection (e.g., 210 nm) to resolve impurities. Pharmacopeial standards recommend gradient elution with acetonitrile/water (0.1% trifluoroacetic acid) to separate structurally similar byproducts, such as pyrrolidine derivatives or unreacted precursors .
- Validation : Compare retention times with certified reference materials and quantify impurities via calibration curves.
Q. How should researchers handle and store this compound to ensure stability?
- Protocol : Store in airtight containers under inert gas (e.g., argon) at –20°C to prevent oxidation or hydrolysis. Stability studies under controlled humidity (e.g., 40–60% RH) and temperature gradients (25–40°C) can identify degradation thresholds .
Advanced Research Questions
Q. How can reaction mechanisms involving this compound be elucidated using quantum chemical calculations?
- Approach : Perform transition-state analysis (e.g., via Gaussian or ORCA software) to map energy barriers for key steps, such as nucleophilic attack at the β-carbon or pyrrolidine ring participation. Compare computed IR spectra with experimental data to validate intermediates .
- Case Study : Investigate solvent effects on enantioselectivity using polarizable continuum models (PCMs) to simulate solvation .
Q. What advanced chromatographic methods are suitable for identifying trace impurities in this compound?
- Methodology : Employ ultra-high-performance liquid chromatography (UHPLC) coupled with high-resolution mass spectrometry (HRMS) for sub-ppm detection. For example, use a HILIC column to resolve polar degradation products (e.g., hydrolyzed carboxylic acid derivatives) and apply tandem MS/MS for structural confirmation .
Q. How can factorial design optimize reaction conditions for synthesizing this compound?
- Experimental Design : Use a 2<sup>k</sup> factorial approach to test variables like catalyst loading (0.5–2 mol%), temperature (60–100°C), and reaction time (12–24 hours). Analyze main effects and interactions via ANOVA to identify statistically significant parameters .
- Example : A 3-factor design revealed that temperature and catalyst synergy account for >80% of yield variance in a palladium-catalyzed coupling step .
Q. What reactor design considerations are critical for scaling up the synthesis of this compound?
- Guidelines : Prioritize continuous-flow reactors for exothermic steps (e.g., carboxylation) to enhance heat dissipation and mixing efficiency. Computational fluid dynamics (CFD) simulations can model flow patterns and optimize residence time distribution .
Q. How do surface interactions influence the stability of this compound in solid-state formulations?
- Methodology : Conduct adsorption studies using quartz crystal microbalance (QCM) or atomic force microscopy (AFM) to quantify interactions with excipient surfaces (e.g., silica, cellulose). Advanced microspectroscopic imaging (e.g., ToF-SIMS) can map molecular distribution and identify aggregation hotspots .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
